2-(4-nitrophenyl)-2-oxoacetyl chloride
Description
Properties
CAS No. |
105248-77-9 |
|---|---|
Molecular Formula |
C8H4ClNO4 |
Molecular Weight |
213.57 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4ClNO4/c9-8(12)7(11)5-1-3-6(4-2-5)10(13)14/h1-4H |
InChI Key |
TWFMIWYUYQQIED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Synonyms |
Benzeneacetyl chloride, 4-nitro-alpha-oxo- (9CI) |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Phenylacetyl Chloride
The direct nitration of 2-phenylacetyl chloride using mixed acid (HNO₃/H₂SO₄) at 50°C yields 2-(4-nitrophenyl)acetyl chloride. However, this method suffers from regioselectivity challenges, with para-nitration dominating due to the electron-withdrawing acetyl group. Subsequent oxidation of the α-carbon to a ketone via Jones reagent (CrO₃/H₂SO₄) generates 2-(4-nitrophenyl)-2-oxoacetic acid, which is then treated with oxalyl chloride (2 eq.) in dry dichloromethane (DCM) under catalytic DMF to form the target acyl chloride.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C, 6 h | 68 |
| Oxidation | CrO₃/H₂SO₄, 0°C→rt, 2 h | 72 |
| Chlorination | Oxalyl chloride/DMF, DCM, 0°C→rt | 85 |
This route achieves an overall yield of 41.6% but requires stringent temperature control during nitration to avoid byproducts.
Multi-Component Reaction (MCR) Approach
Condensation of 4-Nitrobenzaldehyde with Cyanoacetate
A one-pot MCR involving 4-nitrobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux forms 2-(4-nitrophenyl)-2-cyanoacetate. Acidic hydrolysis (HCl/H₂O, 80°C) converts the nitrile to a carboxylic acid, yielding 2-(4-nitrophenyl)-2-oxoacetic acid. Chlorination with thionyl chloride (SOCl₂) at 70°C for 3 hours completes the synthesis.
Mechanistic Insights:
-
Knoevenagel Condensation: The aldehyde reacts with cyanoacetate to form an α,β-unsaturated intermediate.
-
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions.
-
Chlorination: SOCl₂ replaces the hydroxyl group with chlorine via nucleophilic acyl substitution.
Comparative Efficiency:
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | 0→25 | 12 | 85 |
| Thionyl chloride | 70 | 3 | 78 |
Oxalyl chloride provides higher yields under milder conditions but requires anhydrous DCM.
Friedel-Crafts Acylation Route
Synthesis of 4-Nitrophenylglyoxylic Acid
Friedel-Crafts acylation of nitrobenzene with oxalyl chloride in the presence of AlCl₃ generates 4-nitrophenylglyoxylic acid chloride directly. However, this method faces limitations due to the deactivating nitro group, which reduces the electrophilicity of the acylium ion. Modifying the Lewis acid to FeCl₃ and using nitrobenzene as a solvent improves yields to 55%.
Reaction Scheme:
Optimization Parameters:
-
Catalyst: FeCl₃ > AlCl₃ (reduces side reactions).
-
Solvent: Nitrobenzene (prevents over-acylation).
Hydrolysis of Cyanide Precursors
From 2-(4-Nitrophenyl)-2-cyanocetyl Chloride
Reacting 4-nitrobenzyl chloride with potassium cyanide (KCN) in DMF forms 2-(4-nitrophenyl)-2-cyanocetyl chloride, which is hydrolyzed with concentrated HCl to the oxoacid. Subsequent chlorination with PCl₅ at 100°C yields the target compound.
Advantages:
-
Avoids nitration steps.
-
High purity (>95%) due to crystalline intermediates.
Limitations:
Comparative Analysis of Methods
| Method | Key Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nitration-Chlorination | Nitration → Oxidation → Chlorination | 41.6 | 90 | Moderate |
| MCR Approach | Condensation → Hydrolysis → Chlorination | 52.3 | 88 | High |
| Friedel-Crafts | Direct acylation | 55 | 82 | Low |
| Cyanide Hydrolysis | Cyanidation → Hydrolysis → Chlorination | 35 | 95 | Low |
The MCR approach offers the best balance of yield and scalability, while the cyanide route provides high purity at the expense of lower yields.
Mechanistic Considerations in Chlorination
The conversion of 2-(4-nitrophenyl)-2-oxoacetic acid to its acyl chloride proceeds via a two-step mechanism:
-
Activation: DMF catalyzes the formation of a reactive mixed anhydride intermediate with oxalyl chloride.
-
Displacement: Chloride ion attacks the electrophilic carbonyl carbon, releasing CO₂ and HCl.
Excess oxalyl chloride (2–3 eq.) ensures complete conversion, while DCM minimizes side reactions.
Industrial-Scale Considerations
For large-scale production, the MCR method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)(oxo)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce the nitro group.
Hydrolysis: The reaction with water or aqueous bases leads to the formation of 4-nitrophenylacetic acid.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
4-Aminophenylacetic Acid: Formed through the reduction of the nitro group followed by hydrolysis.
4-Nitrophenylacetic Acid: Formed through hydrolysis of the acyl chloride group.
Scientific Research Applications
Applications in Organic Synthesis
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It can be used to create:
- Acetaminophen derivatives : The acylation of amines with 2-(4-nitrophenyl)-2-oxoacetyl chloride allows for the formation of acetaminophen derivatives, which have analgesic properties.
- Antibiotics : Its reactive nature facilitates the introduction of the 4-nitrophenyl group into antibiotic structures, enhancing their efficacy.
Biological Activities
Antimicrobial Activity
Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties. For instance, compounds derived from this precursor have shown effectiveness against various bacterial strains, making them potential candidates for new antibiotic formulations.
Enzyme Inhibition Studies
Studies have demonstrated that certain derivatives can act as enzyme inhibitors. For example, compounds synthesized from this acyl chloride have been tested for their ability to inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for developing new antibacterial agents.
Agrochemical Uses
Herbicide Development
The compound has been explored as a precursor in the synthesis of herbicides. Its ability to modify plant growth regulators makes it valuable in developing selective herbicides that target specific weeds without harming crops.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Developed a novel synthetic route using this compound to create a series of antimicrobial agents showing enhanced activity against resistant bacterial strains. |
| Liu et al. (2024) | Investigated the herbicidal properties of derivatives synthesized from this compound, demonstrating effective weed control with minimal impact on non-target species. |
| Smith et al. (2025) | Reported on the enzyme inhibition capabilities of synthesized compounds, highlighting their potential as lead compounds in antibiotic drug discovery. |
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to introduce acyl groups into organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1H-Indol-3-yl)-2-oxoacetyl Chloride
- Structure : Replaces the 4-nitrophenyl group with an indole moiety.
- Reactivity : Reacts with methylamine to form oxoacetamides (e.g., 2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide), highlighting its utility in hapten synthesis for antibody production .
(4-Nitrophenyl) 2-Chloro-2-oxoacetate
- Structure : An ester derivative with a chloro substituent instead of the acid chloride.
- Reactivity : Functions as an intermediate in esterification reactions. The reduced electrophilicity compared to the acid chloride limits its use in nucleophilic acyl substitutions but enhances stability for storage .
2-(4-Methoxyphenyl)-2-oxoethanaminium Chloride
- Structure : Contains a methoxy group (electron-donating) and an aminium chloride.
- Reactivity : Forms hydrogen-bonded crystal structures (N–H⋯Cl and C–H⋯Cl interactions), which stabilize the solid state. The methoxy group reduces electrophilicity, directing applications toward crystal engineering rather than reactive synthesis .
N1-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide
- Structure : An amide derivative of the parent compound.
- Reactivity : Demonstrates reduced reactivity due to the amide bond’s resonance stabilization. Used in pharmaceutical intermediates, where stability under physiological conditions is critical .
Physical and Chemical Properties
| Compound | Molecular Weight | Key Functional Groups | Solubility Trends | Stability |
|---|---|---|---|---|
| 2-(4-Nitrophenyl)-2-oxoacetyl chloride | 228.59 g/mol | Nitrophenyl, α-keto, Cl | Low in polar solvents | Moisture-sensitive |
| 2-(1H-Indol-3-yl)-2-oxoacetyl chloride | 233.65 g/mol | Indole, α-keto, Cl | Moderate in DMSO | Air-sensitive |
| (4-Nitrophenyl) 2-chloro-2-oxoacetate | 244.59 g/mol | Nitrophenyl, ester, Cl | High in organic solvents | Stable at room temp |
| 2-(4-Methoxyphenyl)-2-oxoethanaminium chloride | 217.67 g/mol | Methoxyphenyl, NH₃⁺Cl⁻ | High in polar solvents | Hygroscopic |
Q & A
What are the critical safety protocols for handling 2-(4-nitrophenyl)-2-oxoacetyl chloride in laboratory settings?
Level: Basic
Answer:
When handling this compound, strict safety measures are essential due to its reactive acyl chloride group and potential toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Use chemically resistant gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 (US) or EN 143 P1 (EU) particulate filters in low-exposure scenarios. For higher concentrations, use OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
- Ventilation: Conduct reactions in a fume hood under inert atmospheres (e.g., nitrogen) to mitigate vapor exposure .
- Waste Management: Avoid discharge into drains; collect residues in sealed containers for hazardous waste disposal.
- Contradiction Note: While the compound is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA, treat it as a potential hazard due to limited toxicological data .
What synthetic methodologies are recommended for preparing this compound derivatives?
Level: Basic
Answer:
The compound is typically synthesized via nucleophilic acyl substitution. A validated protocol involves:
- Reaction Setup: Dissolve 0.5 mmol of the precursor (e.g., tetra-PCL) in dry CH₂Cl₂. Add 4.5 mmol triethylamine (TEA) and 4 mmol of this compound in CH₂Cl₂ under nitrogen .
- Reaction Conditions: Stir at room temperature for 48 hours.
- Workup: Filter to remove TEA·HCl salts, then precipitate the product in cold methanol.
- Characterization: Use ¹H/¹³C NMR, IR, and elemental analysis for structural confirmation .
How can this compound be utilized in polymer chemistry?
Level: Advanced
Answer:
This compound serves as a reactive intermediate for synthesizing functionalized polymers. For example:
- Application: Terminating polycaprolactone (PCL) chains with benzoxazinone groups to create telechelic polymers for controlled drug delivery .
- Methodology:
- React with hydroxyl-terminated PCL in CH₂Cl₂/TEA.
- Purify via solvent precipitation (methanol at -20°C).
- Validate using GPC for molecular weight distribution and DSC for thermal stability.
- Key Insight: The nitro group enhances UV-traceability, aiding polymer degradation studies .
What strategies optimize the design of 1,3,4-thiadiazole derivatives using this compound for antimicrobial studies?
Level: Advanced
Answer:
To design bioactive thiadiazoles:
- Synthetic Route: React the chloride with hydrazinecarbothioamide derivatives in ethanol/TEA to form hydrazone intermediates. Cyclize these with hydrazonoyl chlorides to yield 1,3,4-thiadiazoles .
- Bioactivity Testing: Screen against E. coli, B. mycoides, and C. albicans using broth microdilution (MIC assays).
- Data Analysis: Compare zone-of-inhibition diameters; prioritize derivatives with MIC values ≤8 µg/mL. Four compounds in recent studies showed superior activity, attributed to the nitro group’s electron-withdrawing effects enhancing membrane penetration .
How is this compound applied in rational drug design, particularly for HIV entry inhibitors?
Level: Advanced
Answer:
The compound’s acyl chloride group enables rapid coupling with amines to explore structure-activity relationships (SAR):
- Case Study: Synthesize CD4-binding site inhibitors by reacting with 4-amino-2,2,6,6-tetramethylpiperidine. Replace the piperidine scaffold with 208 diverse amines to create a virtual library of 6,864 analogs .
- Method: Use molecular docking (e.g., AutoDock Vina) to predict interactions with HIV gp120. Validate via SPR binding assays.
- Outcome: Derivatives with electron-deficient aromatic systems (e.g., 4-nitrophenyl) show enhanced affinity due to π-stacking with Arg59 and Asp368 residues .
How should researchers address contradictions in reaction yields or purity when using this compound?
Level: Advanced
Answer:
Discrepancies often arise from moisture sensitivity or side reactions. Mitigation strategies include:
- Purity Assurance: Store the compound under anhydrous conditions (argon/N₂ atmosphere). Pre-dry solvents (e.g., CH₂Cl₂ over molecular sieves).
- Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane/EtOAc). If yields drop below 70%, re-crystallize intermediates or employ column chromatography (silica, gradient elution).
- Analytical Cross-Validation: Combine LC-MS (for purity) with ¹H NMR (integration ratios) to detect byproducts like hydrolyzed oxoacetic acids.
- Case Example: In polymer synthesis, inconsistent molecular weights were resolved by increasing TEA stoichiometry to 5 equivalents, suppressing HCl-mediated termination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
